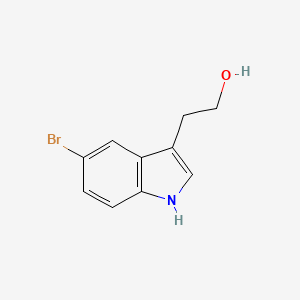

5-Bromtryptophol

Übersicht

Beschreibung

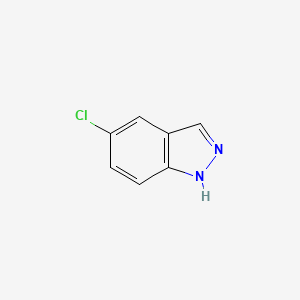

Introduction 2-(5-bromo-1H-indol-3-yl)ethanol is an organic compound that belongs to the class of compounds known as indole derivatives. These compounds have diverse applications in the field of organic chemistry and medicinal chemistry due to their unique structural features and biological activities.

Synthesis Analysis The synthesis of 2-(5-bromo-1H-indol-3-yl)ethanol typically involves condensation reactions, catalytic hydrogenation, and the use of chiral chromatography for enantiomer separation. For example, the direct resolution of racemic 2-(2,3-dihydro-lH-indol-3-yl)ethanol was achieved through catalytic hydrogenation of 2-(lH-indol-3-yl)ethanol (Frydenvang et al., 2004).

Molecular Structure Analysis The molecular structure of 2-(5-bromo-1H-indol-3-yl)ethanol and its derivatives can be analyzed using various spectroscopic methods and X-ray crystallography. The structural elucidation provides insights into the intermolecular interactions and conformational dynamics of the molecule (Barakat et al., 2017).

Chemical Reactions and Properties 2-(5-bromo-1H-indol-3-yl)ethanol undergoes various chemical reactions including condensation, cycloaddition, and complexation with metal ions. These reactions can lead to a range of functionalized products with potential pharmaceutical applications. The compound exhibits good thermal stability up to 215 °C (Barakat et al., 2017).

Wissenschaftliche Forschungsanwendungen

Antiproliferative/Zytotoxische Aktivität

5-Bromtryptophol wurde aufgrund seiner antiproliferativen und zytotoxischen Wirkungen auf sein Potenzial in der Krebstherapie untersucht. Forschungen zeigen, dass Derivate dieser Verbindung das Wachstum verschiedener menschlicher Krebszelllinien hemmen können, was es zu einem vielversprechenden Kandidaten für die Entwicklung neuer Krebsmedikamente macht .

Antifungal Anwendungen

Die strukturellen Analoga der Verbindung, Indol-Phytoalexine, sind für ihre antifungalen Eigenschaften bekannt. Dies deutet darauf hin, dass this compound zur Entwicklung von Behandlungen oder Schutzmitteln gegen Pilzinfektionen sowohl bei Pflanzen als auch beim Menschen eingesetzt werden könnte .

Antibakterielle Wirkungen

Ähnlich wie bei seinen antifungalen Fähigkeiten haben this compound-Derivate moderate antibakterielle Wirkungen gezeigt. Dies eröffnet Möglichkeiten für die Verwendung bei der Herstellung neuer Antibiotika oder antibakterieller Mittel .

Antiprotozoale Aktivität

Indol-Phytoalexine, die strukturell mit this compound verwandt sind, haben eine antiprotozoale Aktivität gezeigt. Dies deutet auf mögliche Anwendungen bei der Behandlung von Krankheiten hin, die durch Protozoenparasiten verursacht werden .

Neuroprotektive Eigenschaften

Forschungen haben gezeigt, dass bestimmte Indol-Phytoalexine eine Antiaggregationswirkung bei neurologischen Erkrankungen wie Multipler Sklerose haben können. Daher könnte this compound vielversprechend für die Entwicklung neuroprotektiver Therapien sein .

Krebschemoprävention

Der Konsum von Kreuzblütlern, die Indol-Phytoalexine produzieren, ist mit einem geringeren Krebsrisiko verbunden. Als Derivat könnte this compound zu Strategien der Krebschemoprävention beitragen .

Proteomikforschung

This compound ist für die Proteomikforschung käuflich zu erwerben, was seinen Einsatz bei der Untersuchung der Proteinexpression und -funktion zeigt, was zu Erkenntnissen über Krankheitsmechanismen und zur Entdeckung neuer Wirkstoffziele führen kann .

Synthese von bioaktiven Verbindungen

Die Verbindung dient als Baustein bei der Synthese verschiedener bioaktiver Verbindungen. Seine bromierte Indolstruktur ist besonders nützlich bei der Herstellung neuer Moleküle mit potenziellen therapeutischen Anwendungen .

Safety and Hazards

Wirkmechanismus

Target of Action

Bromotryptophans, the family of compounds to which 5-bromotryptophol belongs, are known to play an important role in the life of sponges and lower marine invertebrates . These compounds are involved in more complex structures and can be part of a peptide, a cyclic peptide, an indole alkaloid, an ergot alkaloid, a macrocycle, and others .

Mode of Action

It’s known that bromotryptophans can exhibit a variety of biological activities, including antimicrobial, antihelmintic, insecticidal, ichthyotoxic, and anticancer activity . The exact interaction of 5-Bromotryptophol with its targets and the resulting changes are areas of ongoing research.

Biochemical Pathways

5-Bromotryptophol, being a derivative of tryptophan, may potentially affect the serotonin and kynurenine pathways . In the serotonin pathway, tryptophan is converted into serotonin, a neurotransmitter that contributes to feelings of well-being and happiness. In the kynurenine pathway, tryptophan is broken down into kynurenine and other metabolites

Pharmacokinetics

The compound’s molecular weight (240105) and predicted properties such as density (1618±006 g/cm3), boiling point (4115±300 °C), and vapor pressure (165E-07mmHg at 25°C) suggest that it may have reasonable bioavailability .

Result of Action

Compounds containing brominated tryptophan moieties, like 5-bromotryptophol, have been reported to exhibit a variety of biological activities, including antimicrobial, antihelmintic, insecticidal, ichthyotoxic, and anticancer activity .

Action Environment

It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c . This suggests that the compound’s stability and efficacy could be affected by factors such as temperature, light, and oxygen exposure.

Biochemische Analyse

Biochemical Properties

2-(5-Bromo-1H-indol-3-yl)ethanol plays a significant role in biochemical reactions, particularly due to its indole structure. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of various substances. The compound’s hydroxyl group allows it to form hydrogen bonds with amino acid residues in proteins, influencing enzyme activity and protein function. Additionally, 2-(5-Bromo-1H-indol-3-yl)ethanol can act as a substrate for certain oxidoreductases, facilitating redox reactions in cells .

Cellular Effects

2-(5-Bromo-1H-indol-3-yl)ethanol affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by interacting with transcription factors and altering their activity. Furthermore, 2-(5-Bromo-1H-indol-3-yl)ethanol impacts cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of 2-(5-Bromo-1H-indol-3-yl)ethanol involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their function. For instance, it can inhibit cytochrome P450 enzymes by occupying their active sites, preventing the metabolism of other substrates. Additionally, 2-(5-Bromo-1H-indol-3-yl)ethanol can induce changes in gene expression by binding to transcription factors and influencing their ability to regulate target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(5-Bromo-1H-indol-3-yl)ethanol can change over time. The compound is relatively stable when stored under appropriate conditions, such as in a dark place at 2-8°C. It can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to 2-(5-Bromo-1H-indol-3-yl)ethanol can result in adaptive changes in cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of 2-(5-Bromo-1H-indol-3-yl)ethanol vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

2-(5-Bromo-1H-indol-3-yl)ethanol is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites. The compound’s interactions with oxidoreductases also play a role in its metabolism, facilitating redox reactions and contributing to its overall metabolic profile .

Transport and Distribution

Within cells and tissues, 2-(5-Bromo-1H-indol-3-yl)ethanol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. The compound’s distribution is influenced by its physicochemical properties, such as its lipophilicity and ability to form hydrogen bonds .

Subcellular Localization

2-(5-Bromo-1H-indol-3-yl)ethanol exhibits specific subcellular localization, which affects its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Its localization within the cell is crucial for its role in biochemical reactions and cellular processes .

Eigenschaften

IUPAC Name |

2-(5-bromo-1H-indol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-8-1-2-10-9(5-8)7(3-4-13)6-12-10/h1-2,5-6,12-13H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENXDUDCTZLSRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186437 | |

| Record name | 5-Bromo-1H-indole-3-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32774-29-1 | |

| Record name | 5-Bromo-1H-indole-3-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32774-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1H-indole-3-ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032774291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-1H-indole-3-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1H-indole-3-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

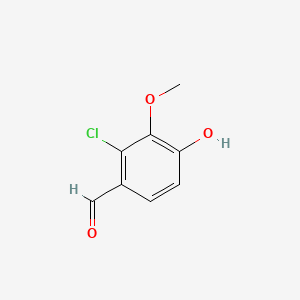

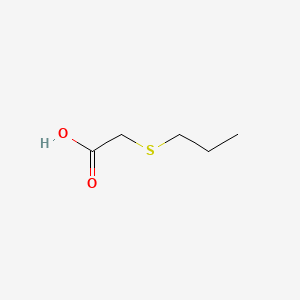

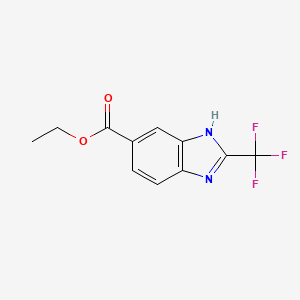

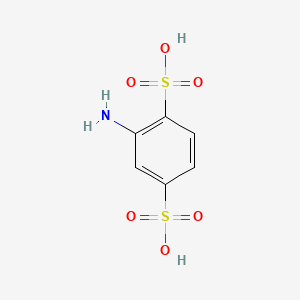

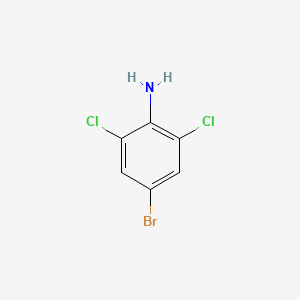

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.